molecular formula C9H8INO2 B2525568 3-Iodo-4-(methoxymethoxy)benzonitrile CAS No. 1332591-18-0

3-Iodo-4-(methoxymethoxy)benzonitrile

Cat. No.: B2525568
CAS No.: 1332591-18-0
M. Wt: 289.072
InChI Key: SCWQQCHMCBMDLN-UHFFFAOYSA-N
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Description

3-Iodo-4-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C9H8INO2 It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 3-position and a methoxymethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile typically involves the iodination of 4-(methoxymethoxy)benzonitrile. One common method includes the reaction of 4-(methoxymethoxy)benzonitrile with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(methoxymethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 3-substituted-4-(methoxymethoxy)benzonitriles.

    Oxidation: Formation of 4-(methoxymethoxy)benzoic acid or 4-(methoxymethoxy)benzaldehyde.

    Reduction: Formation of 3-iodo-4-(methoxymethoxy)benzylamine.

Scientific Research Applications

3-Iodo-4-(methoxymethoxy)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methoxymethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the iodine atom can facilitate binding to specific sites on target molecules. The nitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    3-Iodo-4-methoxybenzonitrile: Lacks the methoxymethoxy group, which may affect its solubility and reactivity.

    4-Iodo-3-(methoxymethoxy)benzonitrile: Positional isomer with different substitution pattern, potentially leading to different chemical and biological properties.

    3-Bromo-4-(methoxymethoxy)benzonitrile: Bromine substitution instead of iodine, which can influence the compound’s reactivity and interactions.

Uniqueness: 3-Iodo-4-(methoxymethoxy)benzonitrile is unique due to the presence of both the iodine atom and the methoxymethoxy group, which confer distinct chemical properties. The iodine atom can participate in halogen bonding, while the methoxymethoxy group can enhance solubility and stability. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-4-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWQQCHMCBMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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